molecular formula C21H25ClN2O4S2 B305208 4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide

4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B305208
M. Wt: 469 g/mol
InChI Key: VBTKWAGCPSDJGT-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a morpholinylsulfonyl group, and a thioether linkage

Preparation Methods

The synthesis of 4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.

    Thioether Formation:

    Morpholinylsulfonyl Group Addition:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar compounds include:

  • 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide
  • 4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide

These compounds share structural similarities but differ in the substituents on the benzyl group.

Properties

Molecular Formula

C21H25ClN2O4S2

Molecular Weight

469 g/mol

IUPAC Name

4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C21H25ClN2O4S2/c1-16-2-4-17(5-3-16)15-29-13-8-23-21(25)18-6-7-19(22)20(14-18)30(26,27)24-9-11-28-12-10-24/h2-7,14H,8-13,15H2,1H3,(H,23,25)

InChI Key

VBTKWAGCPSDJGT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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